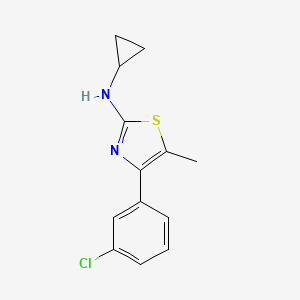

4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine

Description

4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine is a thiazole-derived small molecule characterized by a 3-chlorophenyl group at position 4, a methyl group at position 5, and a cyclopropyl-substituted amine at position 2 of the thiazole core.

- Molecular Formula: Likely C₁₃H₁₃ClN₂S (inferred from , adjusting for the cyclopropyl group).

- Key Features:

- The 3-chlorophenyl moiety may enhance lipophilicity and π-π stacking interactions in target binding .

- The cyclopropyl group on the amine could improve metabolic stability by reducing oxidative deamination compared to linear alkyl chains .

- The methyl group at position 5 may sterically shield the thiazole ring, influencing solubility and reactivity .

Properties

Molecular Formula |

C13H13ClN2S |

|---|---|

Molecular Weight |

264.77 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-N-cyclopropyl-5-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H13ClN2S/c1-8-12(9-3-2-4-10(14)7-9)16-13(17-8)15-11-5-6-11/h2-4,7,11H,5-6H2,1H3,(H,15,16) |

InChI Key |

AOKMCTXLTWIUAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)NC2CC2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.

Substitution Reactions: The 3-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Cyclopropyl Group Introduction: The cyclopropyl group can be added via a cyclopropanation reaction using a suitable cyclopropylating agent.

Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine is a chemical compound with potential applications in scientific research, particularly in the context of medicinal chemistry and drug development [2, 1]. It has a molecular formula of C13H13ClN2S and a molecular weight of 264.77 g/mol.

General Information

IUPAC Name 4-(3-chlorophenyl)-N-cyclopropyl-5-methyl-1,3-thiazol-2-amine

Molecular Formula C13H13ClN2S

Molecular Weight 264.77 g/mol

Scientific Research Applications

4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine, as a thiazole derivative, may be used as a building block for synthesizing more complex molecules. Thiazoles have a wide range of applications in scientific research:

- Chemistry Thiazole derivatives are utilized as building blocks in synthesizing complex molecules.

- Biology They are studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine They are investigated for potential use in drug development, particularly for targeting specific enzymes or receptors.

- Industry They are used in developing agrochemicals and other industrial products.

Thiazole derivatives have garnered attention for their potential biological activities, particularly in oncology and antimicrobial research. The biological activity of 4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine is attributed to its structural features, specifically the thiazole ring and the chlorophenyl moiety. The presence of electron-withdrawing groups such as chlorine enhances the compound's lipophilicity and biological interactions.

Anticancer Activity

Thiazole derivatives, including 4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine, have demonstrated anticancer potential. Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Thiazole derivatives have been investigated for their antimicrobial activities. They have shown effectiveness against various bacterial strains, with mechanisms involving inhibition of bacterial cell wall synthesis and disruption of cellular metabolism.

Related compounds and research

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and properties of 4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine with key analogs:

Pharmacological and Functional Insights

- CRF1 Receptor Antagonism: SSR125543A () demonstrates nanomolar affinity (pKi ~8.7–9.1) for CRF1 receptors, attributed to its bulky 2-propynyl and fluorophenyl substituents . The target compound’s cyclopropyl group may similarly enhance receptor binding through steric and electronic effects, though direct activity data are lacking.

- Metabolic Stability : Cyclopropyl amines (as in the target compound) resist cytochrome P450-mediated oxidation better than secondary or tertiary alkyl amines, as seen in SSR125543A’s oral bioavailability (>24 h duration in rats) .

Q & A

Basic: What are the optimal synthetic routes for 4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted thiosemicarbazides with α-haloketones or multi-step functionalization of a thiazole core. For example, analogous compounds like 1,3,4-thiadiazoles are synthesized by refluxing N-phenylthiosemicarbazide with POCl₃ at 90°C for 3 hours, followed by pH adjustment (ammonia solution) to precipitate the product . Cyclopropane-containing amines (e.g., N-cyclopropyl groups) may require nucleophilic substitution under basic conditions, using reagents like triethylamine in dioxane to facilitate amine coupling . Purification often involves recrystallization from DMSO/water mixtures (2:1 ratio) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Characterization relies on spectroscopic and crystallographic techniques :

- IR spectroscopy : Identifies NH stretches (3200–3250 cm⁻¹), C=N/C-S bonds (1580–1620 cm⁻¹), and aryl C=C vibrations (1480–1515 cm⁻¹) .

- NMR : ¹H NMR distinguishes cyclopropyl protons (δ 1.2–1.8 ppm) and aromatic protons (δ 7.0–7.8 ppm for 3-chlorophenyl). ¹³C NMR confirms thiazole carbons (C2 at ~165 ppm) .

- X-ray crystallography : Resolves spatial arrangement, as seen in analogous thiazol-2-amine structures with C25H25N3O2S frameworks .

Advanced: How to design experiments to evaluate anticancer activity?

Methodological Answer:

- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ determination. Reference compounds like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine show IC₅₀ values <10 µM .

- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or kinases. Parameters include grid boxes centered on binding pockets and Lamarckian genetic algorithms .

- Control experiments : Compare with structurally similar analogs (e.g., fluorophenyl or trifluoromethyl derivatives) to isolate substituent effects .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Reproducibility checks : Standardize assay conditions (e.g., serum concentration, incubation time). For example, POCl₃-mediated synthesis byproducts (e.g., sulfoxides) may interfere with bioactivity; purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Environmental factors : Assess compound stability under varying pH/temperature using HPLC-UV. Degradation products (e.g., hydrolyzed cyclopropane rings) may explain discrepancies .

- Meta-analysis : Cross-reference bioactivity with electronic effects of substituents (e.g., 3-chlorophenyl’s electron-withdrawing nature vs. 4-fluorophenyl’s polarity) .

Advanced: What computational methods predict target interactions?

Methodological Answer:

- Molecular docking : Use PyMOL for visualization and GROMACS for MD simulations. For thiazol-2-amines, key interactions include hydrogen bonding with kinase hinge regions (e.g., EGFR) and π-π stacking with aryl pockets .

- QSAR models : Correlate substituent descriptors (e.g., Hammett σ, logP) with IC₅₀. For example, bulky tert-butyl groups enhance lipophilicity but may reduce solubility .

- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 isoforms) and blood-brain barrier permeability .

Basic: What are common impurities, and how are they detected?

Methodological Answer:

- Byproducts : Unreacted thiosemicarbazide (detected via TLC, Rf ~0.3) or chlorinated intermediates (e.g., 3-chlorophenyl side products) .

- Analytical methods : HPLC-MS (ESI+) identifies masses matching [M+H]⁺ ions. For example, a m/z 322.1 peak corresponds to the parent compound, while m/z 336.2 may indicate methylated impurities .

Advanced: How to optimize solubility for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for intraperitoneal administration. Analogous compounds achieve 5–10 mg/mL solubility .

- Prodrug design : Introduce phosphate esters or PEGylated amines to enhance aqueous solubility. For example, N-cyclopropyl groups can be modified with hydrophilic substituents .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation .

Basic: What safety protocols are required for synthesis?

Methodological Answer:

- Hazard mitigation : Use fume hoods for POCl₃ (corrosive) and chloroacetyl chloride (lachrymator). Quench reactions with ice-cold ammonia to neutralize excess reagents .

- Waste disposal : Segregate halogenated waste (e.g., chlorophenyl byproducts) and treat via certified hazardous waste contractors .

Advanced: How to study metabolic stability in hepatic models?

Methodological Answer:

- Microsomal assays : Incubate with rat liver microsomes (0.5 mg protein/mL) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes .

- Metabolite ID : Use HRMS to detect hydroxylated (m/z +16) or glutathione adducts. For example, cyclopropane ring opening may generate carboxylic acid metabolites .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (F, Cl), alkyl (methyl, tert-butyl), or electron-donating groups (OCH₃) at the 3-chlorophenyl position .

- Biological testing : Compare IC₅₀ across analogs. For instance, 4-fluorophenyl derivatives may show enhanced kinase inhibition due to increased polarity .

- Crystallographic validation : Resolve ligand-target co-crystals (e.g., with tubulin) to confirm binding modes observed in docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.